4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid
Description
4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a difluoromethyl group at the 4-position, a methylthio-methyl substituent at the 2-position, and a carboxylic acid group at the 5-position. Its molecular formula is C₉H₉F₂N₂O₂S, with a molecular weight of 270.24 g/mol. The structural uniqueness of this compound positions it as a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition and antimicrobial activity .
Properties
Molecular Formula |
C8H8F2N2O2S |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O2S/c1-15-3-5-11-2-4(8(13)14)6(12-5)7(9)10/h2,7H,3H2,1H3,(H,13,14) |
InChI Key |
WVIXSJJHKAVNIB-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the introduction of the difluoromethyl group and the methylthio group through specific reagents and reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methylthio groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Key Insights:
Fluorination Impact: The difluoromethyl (CF₂H) group in the target compound balances metabolic stability and moderate electronegativity compared to trifluoromethyl (CF₃), which increases acidity but may hinder solubility . Fluorinated analogs generally exhibit improved resistance to oxidative degradation compared to non-fluorinated derivatives.
Carboxylic Acid Functionality :
- The 5-carboxylic acid group enhances water solubility and enables salt formation for improved pharmacokinetics.
Pharmacological Potential
- Antimicrobial Activity: Methylthio-containing pyrimidines (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid) demonstrate notable antimicrobial effects, suggesting the target compound may share similar mechanisms .
- Enzyme Inhibition : The difluoromethyl group’s electronegativity may enhance binding to enzymes like dihydrofolate reductase (DHFR), a target in anticancer and antibiotic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
